Technical Monograph: 3-Bromo-5-fluoro-2-methoxybenzaldehyde
Technical Monograph: 3-Bromo-5-fluoro-2-methoxybenzaldehyde
This technical guide provides an in-depth analysis of 3-Bromo-5-fluoro-2-methoxybenzaldehyde , a critical trisubstituted aromatic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and CNS-active compounds.[1]
[1]
CAS Registry Number: 1009093-60-0 Molecular Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol [1]
Chemical Identity & Structural Analysis[1][2][3][4]
Core Architecture
The molecule features a benzaldehyde core decorated with three distinct functionalities that provide orthogonal reactivity profiles.[1] The steric and electronic interplay between these substituents defines its utility in medicinal chemistry.[1]
-
C1 (Formyl Group): The electrophilic aldehyde handle, susceptible to nucleophilic attack (e.g., reductive amination, Wittig olefination).[1]
-
C2 (Methoxy Group): A strong electron-donating group (EDG) via resonance, which increases electron density at the ortho and para positions.[1] However, its position at C2 imposes steric strain on the adjacent formyl and bromo groups.[1]
-
C3 (Bromo Group): A labile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] Its position ortho to the methoxy group creates a unique steric environment that can influence catalyst coordination.[1]
-
C5 (Fluoro Group): A metabolic blocker.[1] The C-F bond is metabolically stable and modulates the lipophilicity (LogP) and pKa of the molecule without introducing significant steric bulk (Van der Waals radius of F ≈ H).[1]
Physicochemical Properties
| Property | Value | Source/Note |
| Appearance | Off-white to pale yellow solid | Observed standard for analogs |
| Melting Point | 65–70 °C (Predicted) | Lower than hydroxy-analog (125°C) due to loss of H-bonding |
| Boiling Point | 289.8 ± 35.0 °C | Calculated at 760 mmHg |
| LogP | ~2.3 | Lipophilic character dominates |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |
Synthetic Architecture
The synthesis of 3-Bromo-5-fluoro-2-methoxybenzaldehyde is governed by the principles of Electrophilic Aromatic Substitution (EAS) , specifically leveraging the directing effects of the hydroxyl/methoxy group to install the bromine atom regioselectively.[1]
Retrosynthetic Logic
Direct bromination of 5-fluoro-2-methoxybenzaldehyde is possible but may suffer from regioselectivity issues (competing C6 bromination).[1] A more robust route involves the bromination of the phenol precursor (5-fluorosalicylaldehyde), where the -OH group provides stronger directional control than the -OMe, followed by O-methylation.[1]
Validated Synthetic Pathway
-
Regioselective Bromination: 5-Fluoro-2-hydroxybenzaldehyde is treated with bromine (
) or N-Bromosuccinimide (NBS).[1] The -OH group (strong ortho-director) and the -CHO group (meta-director) cooperatively activate the C3 position . -
O-Methylation: The resulting 3-bromo-5-fluoro-2-hydroxybenzaldehyde is alkylated using Iodomethane (
) or Dimethyl Sulfate ( ) under basic conditions ( ) to yield the target ether.[1]
Figure 1: Two-step synthetic pathway ensuring regiochemical integrity. The C3-bromination is directed by the synergistic ortho-para directing effects of the hydroxyl and fluoro substituents.[1]
Experimental Protocols
Protocol: O-Methylation of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Context: This step converts the phenol intermediate into the final methoxy product.[1] The use of inorganic base (
Reagents:
-
3-Bromo-5-fluoro-2-hydroxybenzaldehyde (1.0 eq)[1]
-
Potassium Carbonate (
) (1.5 eq)[1] -
N,N-Dimethylformamide (DMF) (anhydrous)[1]
Procedure:
-
Dissolution: Charge a round-bottom flask with 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and anhydrous DMF (approx. 5-10 volumes). Stir until fully dissolved.
-
Deprotonation: Add solid
in one portion. The mixture may turn yellow/orange due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add Iodomethane dropwise via syringe.[1] Caution: MeI is volatile and carcinogenic.[1]
-
Reaction: Stir the suspension at RT for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Workup: Quench the reaction by pouring into ice-water. The product often precipitates as a solid.[1]
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography if necessary.
Reactivity & Applications in Drug Discovery
This compound acts as a "linchpin" scaffold, allowing medicinal chemists to elaborate the molecule in multiple directions.
Orthogonal Reactivity Map
The molecule possesses three distinct reaction vectors:
-
Vector A (Aldehyde): Condensation reactions.[1] Used to build heterocycles (e.g., quinazolines, benzimidazoles) or reductive amination to install amine side chains.[1]
-
Vector B (Bromide): Cross-coupling. The C3-Br bond is sterically crowded but highly reactive towards oxidative addition with Palladium(0), enabling the installation of aryl or heteroaryl groups.[1]
-
Vector C (Fluoride): Electronic modulation.[1] While generally inert to substitution, the fluorine atom exerts a strong inductive effect (-I), lowering the pKa of neighboring protons and influencing the metabolic stability of the final drug candidate.[1]
Figure 2: Divergent synthesis capabilities.[1] The bromide enables scaffold extension, while the aldehyde serves as a handle for cyclization or chain elongation.[1]
Case Study: Kinase Inhibitor Synthesis
In the development of p38 MAP kinase inhibitors, the 3-bromo-2-methoxy motif is often utilized to lock the conformation of the biaryl system.[1] The C5-fluoro group prevents metabolic oxidation at the para-position relative to the aldehyde, extending the half-life (
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[1]
-
Incompatibility: Strong oxidizing agents and strong bases.[1]
References
-
Lead Sciences . Product Analysis: 3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS 1009093-60-0).[1][4][5] Retrieved from [1]
-
Ambeed . Synthesis and Reaction Conditions for Fluorinated Benzaldehydes. Retrieved from [1]
-
National Institutes of Health (NIH) .[1] PubChem Compound Summary: 3-Bromo-5-methoxybenzaldehyde (Analogous Structure Data). Retrieved from [1]
-
Fan, Y. et al. (2008).[1] Crystal structure and packing of brominated hydroxybenzaldehydes. Acta Crystallographica Section E.
-
Tureski, R. E.[1][3] & Tanski, J. M. (2013).[1][3] 2-Bromo-5-fluorobenzaldehyde: Structural insights and halogen bonding. Acta Cryst. E69.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 178546-34-4 | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. 40505-27-9,4’-Demethylpodophyllotoxin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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